QN8Hym5dbf
Overview
Description
Typically, you would start by identifying the compound’s IUPAC name, common name, and structural formula. You might also look at its molecular weight and stereochemistry .
Molecular Structure Analysis
You would use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. You would look at the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
You would look at properties like melting point, boiling point, solubility, density, and specific rotation. You might also look at its chemical stability and reactivity .Scientific Research Applications
Building and Utilizing Biological Databases
Successful development and utilization of biological databases, like the Animal QTLdb and CorrDB, have revolutionized the way researchers access and analyze phenotype/genotype data for studying the genetic architecture of livestock traits. These platforms facilitate data curation, improve data quality maintenance, and support innovative data mining and analysis techniques, contributing significantly to the advancement of genetic research (Hu, Park, & Reecy, 2018).
Enhancing Data Transport for Scientific Workflows
Efficient data transport is crucial for end-to-end scientific application workflows, integrating experiments with simulations and end-user displays. Leveraging software-defined networking (SDN) addresses data transport service control and resource provisioning challenges, meeting the varying quality of service requirements of coupled workflows. This approach demonstrates significant resource utilization and workflow QoS satisfaction (Aktaş, Haldeman, & Parashar, 2016).
Universal Quantitative NMR Analysis
Quantitative NMR (qNMR) serves as a universal and quantitative analytical technique, essential for identifying and quantifying drugs and biological metabolites. It supports metabolomic studies and quality control of complex natural samples, offering an unbiased sample composition view and the capability to quantify multiple compounds simultaneously. This methodology is particularly relevant for herbal remedies and clinical diagnosis studies (Simmler et al., 2014).
QSAR DataBank for Chemical and Biological Modeling
The QSAR DataBank (QsarDB) organizes and archives quantitative structure-activity relationship model information, facilitating the discovery, retrieval, and deployment of QSAR models in biomedicine, toxicology, and biotechnology. This digital repository ensures models are archivable, citable, and usable, enhancing collaboration between model developers and users (Ruusmann, Sild, & Maran, 2014).
qPortal for Data-Driven Biomedical Research
qPortal offers an intuitive platform for managing and analyzing quantitative biological data, supporting the entire project lifecycle from experimental design to result visualization. This platform contrasts with traditional workflow-driven approaches by prioritizing data-driven analysis, showcasing the benefits of up-to-date analysis pipelines, quality control workflows, and visualization tools for biomedical projects (Mohr et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S,6Z,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3,7,9-11,15,18,21-23H,4-6,8H2,1-2H3/b7-3-/t11-,15-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNJMHRUZCEAP-UXBSLASESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
791807-02-8, 219917-92-7 | |
Record name | L-783277 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791807028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 219917-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-783277 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8HYM5DBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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